molecular formula C7H5FN2O B12838878 7-Fluoro-1H-benzo[d]imidazol-5-ol

7-Fluoro-1H-benzo[d]imidazol-5-ol

Cat. No.: B12838878
M. Wt: 152.13 g/mol
InChI Key: IRVWTRSTRURULF-UHFFFAOYSA-N
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Description

7-Fluoro-1H-benzo[d]imidazol-5-ol is a fluorinated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1H-benzo[d]imidazol-5-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and o-phenylenediamine.

    Cyclization: The key step in the synthesis is the cyclization of the starting materials to form the benzimidazole ring. This can be achieved through various methods, including

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1H-benzo[d]imidazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Quinone Derivatives: Formed through oxidation.

    Amines: Formed through reduction of nitro groups.

    Substituted Benzimidazoles: Formed through nucleophilic aromatic substitution.

Scientific Research Applications

7-Fluoro-1H-benzo[d]imidazol-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Fluoro-1H-benzo[d]imidazol-5-ol depends on its specific application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.

    Receptor Binding: The compound can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    5-Fluoro-1H-benzo[d]imidazole: A closely related compound with a fluorine atom at a different position.

    2-Methyl-1H-benzo[d]imidazole: Another derivative with a methyl group instead of a fluorine atom.

Uniqueness

7-Fluoro-1H-benzo[d]imidazol-5-ol is unique due to the specific positioning of the fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

7-fluoro-3H-benzimidazol-5-ol

InChI

InChI=1S/C7H5FN2O/c8-5-1-4(11)2-6-7(5)10-3-9-6/h1-3,11H,(H,9,10)

InChI Key

IRVWTRSTRURULF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)F)O

Origin of Product

United States

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